Remifentanil Acid Hydrochloride
Description
Properties
Molecular Formula |
C19H27ClN2O5 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C19H26N2O5.ClH/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;/h4-8H,3,9-14H2,1-2H3,(H,23,24);1H |
InChI Key |
BNPXQXSKFGQFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Remifentanil Hydrochloride Salt
Direct Gassing Method
A widely used industrial method involves dissolving remifentanil base in methyl isobutyl ketone (MIBK) and gassing the solution with hydrogen chloride gas to precipitate remifentanil hydrochloride.
- The reaction mixture is acidified to a pH range of about 1.5 to 3.0 by controlled addition of hydrogen chloride gas.
- The precipitated remifentanil hydrochloride is isolated by filtration, decanting, or centrifugation.
- The solid product is washed with solvents such as MIBK to remove impurities and dried under controlled temperature (10 °C to 60 °C, preferably 20 °C to 40 °C) and pressure conditions (vacuum of about 1 to 30 mbar) to prevent degradation.
This method benefits from controlled addition rates of hydrogen chloride to reduce impurity formation, particularly remipropanamide and remifentanil isopropyl ester hydrochloride impurities.
Recrystallization for Purification
- Remifentanil hydrochloride technical grade obtained by gassing is further purified by recrystallization from isopropyl alcohol (IPA).
- Recrystallization parameters such as temperature (reflux at 82 °C), solvent volume, and duration (up to 24 hours) are optimized to minimize residual impurities.
- Stress tests demonstrate that rapid recrystallization and sufficient hydrogen chloride addition reduce remipropanamide levels from 1–3% to below 0.6%, and isopropyl ester impurities from up to 9.75% to about 0.2%.
Control of Impurities and Reaction Conditions
Impurity control is critical for pharmaceutical quality. Key impurities include remipropanamide and remifentanil isopropyl ester hydrochloride, which vary with reaction conditions.
- Controlled rate addition of hydrogen chloride/methanol reduces total impurities compared to bulk addition.
- Drying conditions are maintained below degradation temperatures to preserve product integrity.
- The use of inert atmosphere (nitrogen or argon) during the reaction prevents oxidative degradation.
- Recrystallization is essential to reduce batch-to-batch variability in impurity levels.
Alternative Synthetic Approaches and Intermediates
- Alternative routes avoid the use of hazardous hydrogen cyanide by starting from piperidone derivatives and forming ethyl esters as intermediates.
- Hydrolysis of nitrile to amide and then to methyl ester can be performed under acidic or basic conditions, with some processes favoring direct hydrolysis to methyl ester for yield improvement, although industrial adoption is limited.
- New intermediates have been patented to improve efficiency and yield, involving acylation steps with varying equivalents of acylating agents (1 to 10 molar equivalents) to optimize reaction completeness.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Nitrile hydrolysis to amide | Acidic/basic hydrolysis | Avoids insoluble sulfate formation |
| Amide to methyl ester conversion | Acidic hydrolysis or direct esterification | Improves synthetic efficiency |
| Alkylation of piperidine nitrogen | Methyl acrylate | Forms key intermediate for acylation |
| Acylation of secondary amine | Propionyl chloride | Finalizes remifentanil base structure |
| Salt formation | Gassing with HCl in MIBK | Precipitates remifentanil hydrochloride |
| Isolation and washing | Filtration, washing with MIBK | Removes residual impurities |
| Drying | Vacuum drying at 20–40 °C, inert atmosphere | Prevents degradation, preserves purity |
| Recrystallization purification | Isopropyl alcohol reflux | Reduces remipropanamide and ester impurities |
Analytical Methods Supporting Preparation
- High-performance liquid chromatography (HPLC) with UV detection at 220 nm is used to monitor purity and impurity profiles.
- Mobile phases include ammonium acetate buffer (pH 9.0) and acetonitrile with gradient elution.
- Sample preparation involves dissolving remifentanil hydrochloride in methanol for injection.
Chemical Reactions Analysis
Types of Reactions: Remifentanil Acid Hydrochloride undergoes hydrolysis by non-specific tissue esterases, leading to rapid systemic elimination . The primary reaction it undergoes is ester hydrolysis, which converts the compound into its carboxylic acid metabolite .
Common Reagents and Conditions: The hydrolysis reaction is facilitated by blood and tissue esterases, and does not require specific reagents . The reaction conditions are typically physiological, occurring at body temperature and pH .
Major Products Formed: The major product formed from the hydrolysis of this compound is its carboxylic acid metabolite, which is significantly less potent than the parent compound .
Scientific Research Applications
Medical Uses
1. General Anesthesia
- Remifentanil is widely used for induction and maintenance of general anesthesia. It is often administered alongside other anesthetic agents to enhance analgesia while minimizing the required doses of hypnotic drugs. This synergistic effect allows for smoother anesthesia management and quicker recovery times post-surgery .
2. Surgical Procedures
- It has been effectively employed in various surgical contexts including:
- Craniotomies
- Spinal Surgery
- Cardiac Surgery
- Gastric Bypass Surgery
3. Intensive Care Units (ICU)
- Remifentanil is indicated for providing sedation and analgesia in mechanically ventilated patients. Its metabolism is independent of liver or kidney function, making it an ideal choice for patients with renal or hepatic impairments . Studies have shown that remifentanil can maintain adequate sedation levels in ICU settings, with a significant percentage of patients achieving optimal sedation without the need for supplementary sedatives .
Pharmacokinetics
Remifentanil exhibits a rapid onset of action (approximately 1 minute) and a short context-sensitive half-life (2-3 minutes), allowing for quick titration based on patient response. This characteristic is particularly beneficial during surgeries that involve varying levels of stimulation .
Case Studies
1. Analgesic Efficacy in Patients with Renal Impairment
- A multicenter study involving patients with renal impairment demonstrated that remifentanil was effective in providing analgesia during surgical procedures. The study reported that remifentanil was used in 70% of surgical patients with renal impairment, highlighting its suitability for this demographic due to its predictable pharmacodynamics .
2. Rapid Sequence Intubation
Mechanism of Action
Remifentanil Acid Hydrochloride is chemically related to other synthetic opioids such as fentanyl, alfentanil, and sufentanil . Compared to these compounds, this compound has a much shorter duration of action and does not accumulate in the body during prolonged infusion . This is due to its rapid hydrolysis by non-specific tissue esterases . Fentanyl, for example, has a longer duration of action and can accumulate in the body, leading to prolonged respiratory depression . Alfentanil and sufentanil also have longer durations of action compared to this compound .
Comparison with Similar Compounds
Key Differences:
Metabolic Pathway :
- Remifentanil is uniquely metabolized by esterases, enabling rapid offset without residual effects, unlike alfentanil, fentanyl, and sufentanil, which depend on hepatic CYP3A4 and accumulate in prolonged use .
- Remifentanil acid, its sole metabolite, lacks clinically significant activity, whereas other opioids may have active metabolites (e.g., morphine-6-glucuronide) .
Clinical Utility :
- Remifentanil’s ultra-short action makes it ideal for procedures requiring rapid titration (e.g., cardiac surgery, neurosurgery) .
- Fentanyl and sufentanil are preferred for long-term analgesia due to their stability and slower clearance .
Compatibility :
- Remifentanil is incompatible with lactated Ringer’s solution (UK) and alkaline drugs like propofol (10:1 ratio), whereas fentanyl and sufentanil show broader compatibility .
Stability and Incompatibility Considerations
- Propofol Admixture: Remifentanil decomposes in propofol mixtures (pH 7–7.5) via β-elimination, producing monocarboxylic acid and minor degradation products .
- Blood Products : Contraindicated due to pH-driven instability .
- Clinical Practice : Despite manufacturer warnings, remifentanil is sometimes co-administered with midazolam or clonidine in ICUs, risking reduced efficacy .
Q & A
Q. How to reconcile conflicting reports on Remifentanil’s placental transfer?
- Resolution :
- Ex Vivo Placental Perfusion : Measure maternal-to-fetal transfer ratios using HPLC. Low molecular weight (MW 413) and lipophilicity (logP ~2.1) suggest moderate transfer, but esterase activity in placental tissue may reduce exposure .
- Clinical Correlation : Compare umbilical cord blood levels in cesarean sections; discrepancies may arise from infusion duration and maternal metabolic rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
